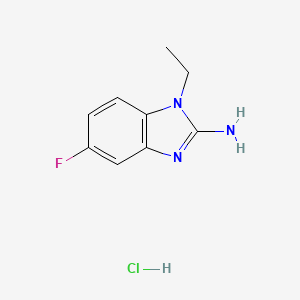

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride is an organic compound . It’s related to the compound 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl methanol, which has a molecular weight of 194.21 .

Molecular Structure Analysis

The InChI code for a related compound, 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl methanol, is 1S/C10H11FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 .Physical And Chemical Properties Analysis

The related compound, 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl methanol, is a powder that is stored at room temperature .Scientific Research Applications

Antibacterial and Antifungal Activity

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride and its derivatives demonstrate significant antibacterial and antifungal activities. This has been shown through the synthesis and screening of various substituted benzodiazoles and benzothiazoles against a range of bacterial and fungal strains. Some compounds exhibit activities comparable to standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Pharmacological Screening

Derivatives of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride have been synthesized and tested for various pharmacological activities. These studies involve the synthesis of compounds like benzothiazole substituted pyrazole analogues and their subsequent screening for antimicrobial and antioxidant activities (Raparla et al., 2013).

Application in Liquid Chromatography and Mass Spectrometry

The compound has applications in analytical chemistry, particularly in liquid chromatography and mass spectrometry. It's used as a derivatization agent for the determination of amines, exhibiting high sensitivity and stability, suitable for analyzing complex samples like wastewater (Lian et al., 2009).

Allosteric Modulation of Cannabinoid Receptors

Compounds related to 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride have been investigated for their role in the allosteric modulation of cannabinoid CB1 receptors. This research provides insights into the development of new drugs targeting the endocannabinoid system for various therapeutic applications (Price et al., 2005).

Synthesis of Hybrid Molecules for Biological Activities

This compound is also used in the synthesis of hybrid molecules combining different chemical moieties, such as penicillanic or cephalosporanic acid, to create new compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Fluorescent Probes for Carbon Dioxide Monitoring

Innovative fluorescent probes based on derivatives of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride have been developed for real-time monitoring of low carbon dioxide levels, demonstrating potential applications in biological and medical fields (Wang et al., 2015).

Safety and Hazards

The related compound, 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl methanol, has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-ethyl-5-fluorobenzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11;/h3-5H,2H2,1H3,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCCTSWIRVGILB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)N=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)